molecular formula C19H22O B3025137 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone CAS No. 898780-68-2

2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone

Cat. No.: B3025137
CAS No.: 898780-68-2
M. Wt: 266.4 g/mol
InChI Key: DYBDACNXZSXLLX-UHFFFAOYSA-N
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Description

2’,6’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula C19H22O and a molecular weight of 266.38 g/mol . It is also known by its IUPAC name, 1-(2,6-dimethylphenyl)-3-(3,5-dimethylphenyl)-1-propanone . This compound is characterized by the presence of two dimethylphenyl groups attached to a propiophenone backbone, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 2’,6’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,6-dimethylacetophenone is reacted with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-10-14(2)12-17(11-13)8-9-18(20)19-15(3)6-5-7-16(19)4/h5-7,10-12H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBDACNXZSXLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644899
Record name 1-(2,6-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-68-2
Record name 1-(2,6-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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